1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H23NO5 It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and dimethyl groups
Preparation Methods
The synthesis of 1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high purity .
Chemical Reactions Analysis
1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1-carboxylate: This compound lacks one carboxylate group, which may affect its reactivity and applications.
1-tert-Butyl 2-ethyl 4,4-dimethyl-5-hydroxypyrrolidine-1,2-dicarboxylate:
1-tert-Butyl 2-ethyl 4,4-dimethyl-5-aminopyrrolidine-1,2-dicarboxylate: The amino group provides additional functionality for biological and chemical applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3 |
InChI Key |
WGULJENYZHSGAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
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